molecular formula C9H7Cl2FO B8358000 1-(2,3-Dichloro-4-fluoro-5-methylphenyl)ethanone CAS No. 924626-75-5

1-(2,3-Dichloro-4-fluoro-5-methylphenyl)ethanone

Cat. No. B8358000
M. Wt: 221.05 g/mol
InChI Key: JGWFFXKMXVHTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592452B2

Procedure details

Using 1,2-dichloro-3-fluoro-4-methylbenzene (12.0 g), anhydrous aluminum chloride (17.87 g) and acetyl chloride (5.26 g), the title compound was obtained as a pale-yellow oil (yield: 5.46 g) by an operation similar to that in Reference Example 9.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.87 g
Type
reactant
Reaction Step Two
Quantity
5.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([F:9])[C:3]=1[Cl:10].[Cl-].[Al+3].[Cl-].[Cl-].[C:15](Cl)(=[O:17])[CH3:16]>>[Cl:1][C:2]1[C:3]([Cl:10])=[C:4]([F:9])[C:5]([CH3:8])=[CH:6][C:7]=1[C:15](=[O:17])[CH3:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)C)F)Cl
Step Two
Name
Quantity
17.87 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
5.26 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1Cl)F)C)C(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.